molecular formula C17H18ClN3 B13750893 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride CAS No. 1172873-57-2

2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride

Cat. No.: B13750893
CAS No.: 1172873-57-2
M. Wt: 299.8 g/mol
InChI Key: HRRIBRSCIKJJIR-UHFFFAOYSA-N
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Description

2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H18ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride typically involves the reaction of 8-ethyl-3-phenylquinoline with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while nucleophilic substitution can lead to various substituted quinoline derivatives .

Scientific Research Applications

2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazino group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1172873-57-2

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

(8-ethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C17H17N3.ClH/c1-2-12-9-6-10-14-11-15(13-7-4-3-5-8-13)17(20-18)19-16(12)14;/h3-11H,2,18H2,1H3,(H,19,20);1H

InChI Key

HRRIBRSCIKJJIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)NN)C3=CC=CC=C3.Cl

Origin of Product

United States

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